7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve multi-step processes that include chlorination, hydroxylation, and methylation reactions to introduce the desired functional groups .
Chemical Reactions Analysis
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring can bind to multiple receptors, influencing various biological pathways. For instance, it can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one include other indole derivatives such as:
2H-Indol-2-one: Known for its use in medicinal chemistry.
Diazepam: A benzodiazepine with a similar indole structure but different pharmacological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
63220-47-3 |
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Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-1-methyl-3-phenylindol-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-17-13-11(8-5-9-12(13)16)15(19,14(17)18)10-6-3-2-4-7-10/h2-9,19H,1H3 |
InChI Key |
WVXRAIKJFALBCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C(C1=O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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